molecular formula C6H6N2O3 B3125994 6-Amino-2-hydroxynicotinic acid CAS No. 33053-69-9

6-Amino-2-hydroxynicotinic acid

Cat. No.: B3125994
CAS No.: 33053-69-9
M. Wt: 154.12 g/mol
InChI Key: COSWKLWZYBHXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-hydroxynicotinic acid is a chemical compound with the molecular formula C6H6N2O3. It is also known by its IUPAC name, 6-amino-2-oxo-1H-pyridine-3-carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-hydroxynicotinic acid typically involves the conversion of nicotinic acid through various chemical reactions. One common method involves the use of nicotinic acid dehydrogenase, an enzyme that catalyzes the hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid . This process can be optimized using genetically engineered strains of bacteria, such as Pseudomonas poae, to achieve high yields suitable for industrial production .

Industrial Production Methods

Industrial production of this compound often relies on biocatalytic processes due to their efficiency and environmental friendliness. For example, the use of genetically engineered Agrobacterium tumefaciens S33 has been shown to convert nicotine from tobacco wastes into 6-hydroxynicotine, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-hydroxynicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce derivatives with specific properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can yield 6-nitro-2-hydroxynicotinic acid, while reduction reactions can produce 6-amino-2-hydroxynicotinamide .

Scientific Research Applications

6-Amino-2-hydroxynicotinic acid has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for synthesizing nitrogen-containing heterocyclic compounds, which are crucial in the development of chemical pesticides and pharmaceuticals.

    Biology: The compound is used in molecular microbiology as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism.

    Industry: In electrochemistry, this compound can be used to create modified electrodes, significantly influencing electrical conductivity.

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in molecular microbiology, it binds to transcriptional regulators associated with nicotinic acid metabolism, thereby exerting control over the breakdown of nicotinic acid . Additionally, its lipid-lowering capabilities are attributed to its ability to facilitate lipase breakdown .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxynicotinic acid: This compound is structurally similar to 6-Amino-2-hydroxynicotinic acid but lacks the amino group at the 6-position.

    2-Hydroxynicotinic acid: Another similar compound, differing by the position of the hydroxyl group on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring.

Properties

IUPAC Name

6-amino-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,10,11)(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSWKLWZYBHXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704526
Record name 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33053-69-9
Record name 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-hydroxynicotinic acid
Reactant of Route 2
6-Amino-2-hydroxynicotinic acid
Reactant of Route 3
6-Amino-2-hydroxynicotinic acid
Reactant of Route 4
6-Amino-2-hydroxynicotinic acid
Reactant of Route 5
6-Amino-2-hydroxynicotinic acid
Reactant of Route 6
6-Amino-2-hydroxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.